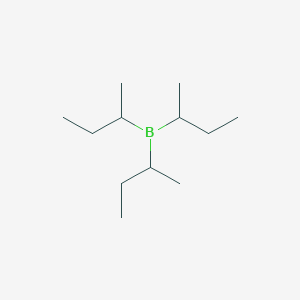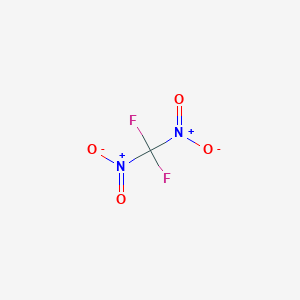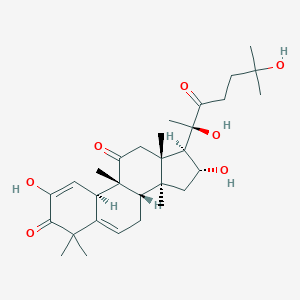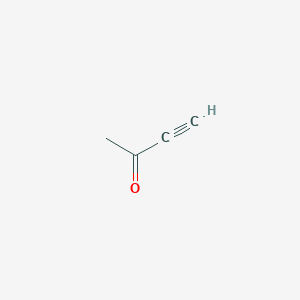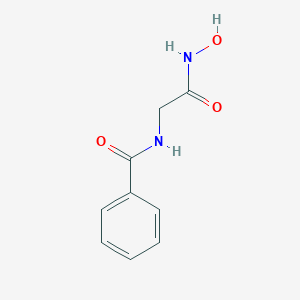
4-Ferrocenyl-4-oxobuttersäure
Übersicht
Beschreibung
4-Ferrocenyl-4-oxobutyric Acid is a useful research compound. Its molecular formula is C14H14FeO3 and its molecular weight is 286.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ferrocenyl-4-oxobutyric Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ferrocenyl-4-oxobutyric Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymerkunde
Ferrocenyl-basierte Verbindungen, einschließlich 4-Ferrocenyl-4-oxobuttersäure, finden Anwendungen in der Polymerkunde als Redox-dynamische Polymere und Dendrimere . Diese Polymere können ihre Eigenschaften als Reaktion auf Veränderungen in ihrer Umgebung ändern, was sie für eine Vielzahl von Anwendungen nützlich macht, darunter Sensoren und Arzneistoffabgabesysteme.
Materialwissenschaften
In der Materialwissenschaft dienen diese Verbindungen als Biorezeptoren . Biorezeptoren sind Substanzen, die an bestimmte Biomoleküle binden können und so eine Möglichkeit bieten, diese zu detektieren und zu messen. Dies macht Ferrocenyl-basierte Verbindungen nützlich bei der Entwicklung von Biosensoren und anderen diagnostischen Werkzeugen.
Pharmakologie
Ferrocenyl-basierte Verbindungen wurden als biologisch aktive Verbindungen . Zum Beispiel zeigen einige Naphthoylferrocen-Derivate Antikrebsaktivität . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Medikamente und Therapien hin.
Biochemie
In der Biochemie spielen diese Verbindungen eine bedeutende Rolle. Sie werden in verschiedenen wichtigen Verbindungen verwendet, die erhebliche Anwendungen in den Bereichen Materialwissenschaft, asymmetrische Katalyse und bioorganometallische Chemie finden .
Elektrochemie
Ferrocenyl-basierte Verbindungen finden Anwendungen in der Elektrochemie und nichtlinearen Optik . Sie werden aufgrund ihres reversiblen Redoxverhaltens und ihrer hohen Stabilität als potenzielle Elektrodenmaterialien in Redox-Fließbatterien eingesetzt .
Industrielle Anwendungen
Ferrocen wird als Schmiermittel verwendet, um die Leistung und Lebensdauer von Motoren und Industrieanlagen zu verbessern . Es wird auch als Kraftstoffzusatz verwendet, um deren Leistung zu verbessern und Emissionen zu reduzieren .
Medizinische Chemie
In der medizinischen Chemie haben Ferrocen und seine Derivate ein breites Anwendungsspektrum bei der Entwicklung von Antikrebs-, antiviralen und antimikrobiellen Medikamenten
Wirkmechanismus
Safety and Hazards
While specific safety data for 4-Ferrocenyl-4-oxobutyric Acid is not available, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Ferrocene-based compounds, including 4-Ferrocenyl-4-oxobutyric Acid, have many applications in diverse scientific disciplines, including in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . The future of 4-Ferrocenyl-4-oxobutyric Acid and similar compounds lies in further exploring these applications and developing new ones.
Biochemische Analyse
Biochemical Properties
Ferrocene-based compounds are known to have applications in diverse scientific disciplines, including polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics .
Cellular Effects
Ferrocene-based compounds have been studied for their effects on cancer cells, particularly breast and prostate cancers . The proliferative/anti-proliferative effects of compounds based on steroidal and non-steroidal endocrine modulators have been extensively explored in vitro .
Molecular Mechanism
Ferrocene-based compounds have been used in the development of anticancer, antiviral, and antimicrobial drugs . Ferrocene derivatives have been used to synthesize a wide range of materials, including polymers, liquid crystals, and nanoparticles, with diverse electronic and magnetic properties .
Temporal Effects in Laboratory Settings
Ferrocene-based compounds have been used in the development of anticancer, antiviral, and antimicrobial drugs .
Dosage Effects in Animal Models
Ferrocene-based compounds have been studied for their effects on cancer cells, particularly breast and prostate cancers .
Metabolic Pathways
Ferrocene-based compounds have been used in the development of anticancer, antiviral, and antimicrobial drugs .
Transport and Distribution
Ferrocene-based compounds have been used in the development of anticancer, antiviral, and antimicrobial drugs .
Subcellular Localization
Ferrocene-based compounds have been used in the development of anticancer, antiviral, and antimicrobial drugs .
Eigenschaften
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylidene-4-hydroxy-4-oxobutan-1-olate;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3.C5H5.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,10H,5-6H2,(H,11,12);1-5H;/q;-1;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYFWOWHTBEOSI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.C1=CC(=C(CCC(=O)O)[O-])C=C1.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FeO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570698 | |
| Record name | Iron(2+) 2-(3-carboxypropanoyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291-72-1 | |
| Record name | Iron(2+) 2-(3-carboxypropanoyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4-Ferrocenyl-4-oxobutyric acid in synthesizing these novel platensimycin derivatives?
A1: 4-Ferrocenyl-4-oxobutyric acid serves as a crucial starting material in the multi-step synthesis of the ferrocene-fused platensimycin derivative, (S,SP)-2b []. The researchers utilized its structure to introduce a ferrocene moiety into the target molecule. This is significant because the ferrocene group is thought to mimic the spatial occupancy of the tetracyclic cage found in naturally occurring platensimycin within the binding site of the target enzyme, FabF []. This suggests that incorporating ferrocene could be a viable strategy for developing new antibacterial agents.
Q2: Can you elaborate on the key step in the synthesis process where 4-Ferrocenyl-4-oxobutyric acid plays a central role?
A2: The synthetic route employed a highly diastereoselective Michael addition reaction. In this crucial step, optically active planar-chiral ferrocene-fused cyclohexanone derivatives (derived from 4-Ferrocenyl-4-oxobutyric acid) reacted with an acrylate ester []. This reaction enabled the researchers to build the core structure of the desired platensimycin derivative with high stereoselectivity, a critical factor for biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


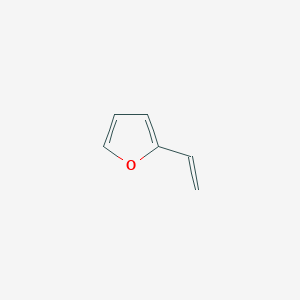

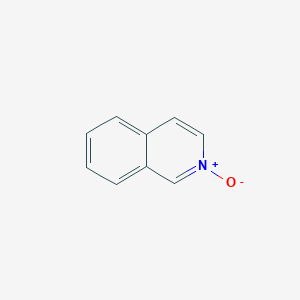
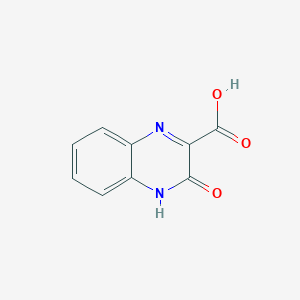
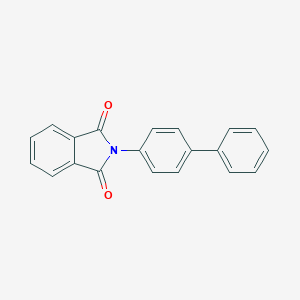
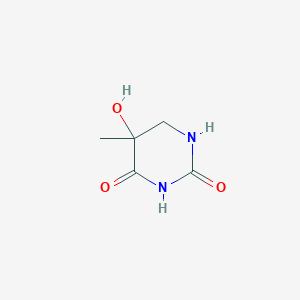
![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)
